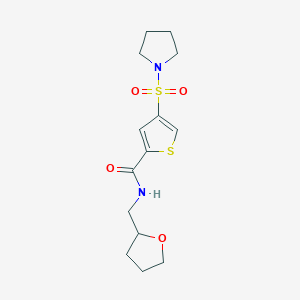

4-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-(1-pyrrolidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide, is a complex organic molecule, notable for its distinct structural features and potential applications in various scientific fields.

Synthesis Analysis

A method for the synthesis of related compounds involves the reaction of N-propargylic β-enaminones with 4-nitrobenzenesulfenyl chloride, producing α-sulfenylated N-propargylic β-enaminones. These undergo nucleophilic cyclization to afford pyrrolines, demonstrating tolerance to various substituents (Korkmaz & Zora, 2020).

Molecular Structure Analysis

The structure and conformation of similar compounds have been explored using X-ray analysis and AM1 molecular orbital methods, revealing details like planar methoxyphenyl rings linked to oxo-pyrrolidine moieties via a sulfonyl group (Banerjee et al., 2002).

Chemical Reactions and Properties

Intriguingly, some related compounds exhibit unique reactions like cyclization in the presence of polyphosphoric acid, leading to the formation of various heterocyclic structures (Danilyuk et al., 2016).

Physical Properties Analysis

For similar molecules, the X-ray crystal structure can reveal key physical properties, such as the angles between various rings and the presence of intramolecular hydrogen bonds, contributing to the overall stability of the structure (Mukhtar et al., 2012).

Chemical Properties Analysis

The electronic and electrochemical properties of analogous compounds have been studied, showing how substituents like ferrocenyl groups affect the overall chemical behavior. This includes observations on oxidation states and electronic communication within the molecule (Hildebrandt et al., 2011).

Applications De Recherche Scientifique

Synthesis and Characterization

Synthetic Approaches

The synthesis of complex organic compounds involving pyrrolidine, furanyl, and thiophene moieties is crucial for developing materials with specific properties. For instance, the synthesis and characterization of thioether-bridged polyphenylquinoxalines demonstrate the role of such structures in creating materials with unique optical and thermal properties. These materials exhibit good solubility, thermal stability, and potentially high refractive indices, making them interesting for various applications, including optoelectronics and coatings (Li et al., 2010).

Microwave-Assisted Synthesis

Techniques such as microwave-assisted Paal–Knorr synthesis provide efficient routes to heterocycles, including furans, pyrroles, and thiophenes, from simple precursors. These methods are valued for their ability to rapidly generate complex structures with potential applications in medicinal chemistry and materials science (Minetto et al., 2005).

Advanced Materials Development

Functional Materials

The creation of functional materials, such as supramolecular gelators based on pyrrolidine and furan moieties, demonstrates the potential for developing selective sensors and drug delivery systems. These materials can selectively bind metal ions and undergo transitions from gel to sol states, indicating their utility in environmental and biological sensing applications (Panja et al., 2018).

Polymer Synthesis

The incorporation of pyrrolidine and thiophene components into polymers has been explored to enhance their properties. For example, polymers with ultra-high refractive indices and low birefringences have been synthesized, showing promise for applications in optoelectronic devices and lenses (Cheng Li et al., 2010).

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-9-11-4-3-7-20-11)13-8-12(10-21-13)22(18,19)16-5-1-2-6-16/h8,10-11H,1-7,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZUMTWRFRGEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxolan-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)